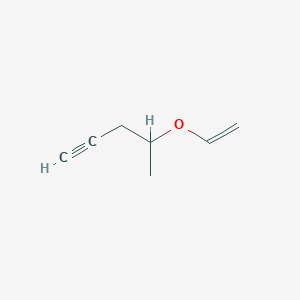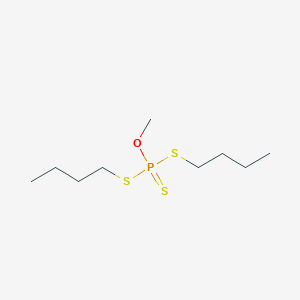
acetic acid;phenacyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;phenacyl carbamimidothioate is a compound that combines the properties of acetic acid and phenacyl carbamimidothioate. Acetic acid, known for its pungent odor and sour taste, is a simple carboxylic acid with the formula CH₃COOH. Phenacyl carbamimidothioate, on the other hand, is a derivative of phenacyl bromide and carbamimidothioate, known for its applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;phenacyl carbamimidothioate typically involves the reaction of phenacyl bromide with carbamimidothioate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, with microwave irradiation to enhance the reaction rate . The reaction mechanism involves the nucleophilic addition of the carbamimidothioate to the phenacyl bromide, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine as a promoter . This process has been further developed into the Cavita process, which offers improved efficiency and sustainability. Phenacyl carbamimidothioate derivatives are typically produced through multicomponent reactions involving phenacyl bromide and various nucleophiles .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;phenacyl carbamimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, alcohols, amines, and substituted phenacyl derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid;phenacyl carbamimidothioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;phenacyl carbamimidothioate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamimidothioate moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of various heterocyclic compounds.
Carbamimidothioate derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
Acetic acid;phenacyl carbamimidothioate is unique due to its combination of acetic acid and phenacyl carbamimidothioate properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
7147-63-9 |
|---|---|
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
acetic acid;phenacyl carbamimidothioate |
InChI |
InChI=1S/C9H10N2OS.C2H4O2/c10-9(11)13-6-8(12)7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,10,11);1H3,(H,3,4) |
InChI-Schlüssel |
XTWWNGZQHFCFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
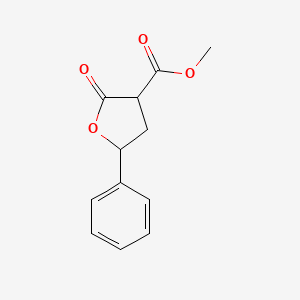
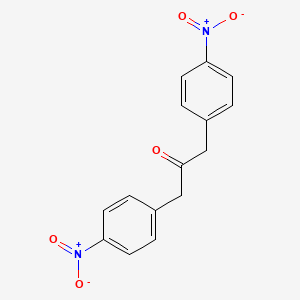
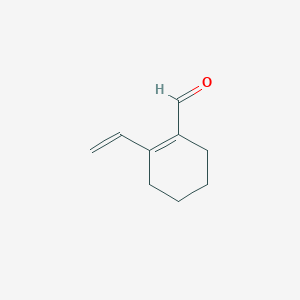
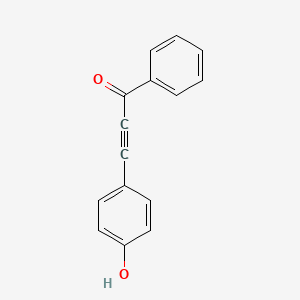
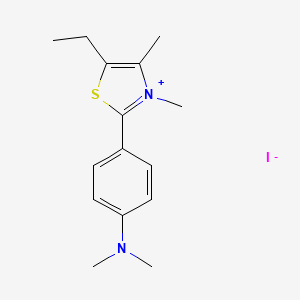
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
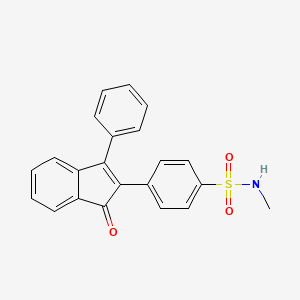
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
